Ferrocene monocarboxylic acid

Electrochemistry Redox Potential Cyclic Voltammetry

Ferrocene monocarboxylic acid (FcCOOH) overcomes the limitation of unsubstituted ferrocene in mixed-solvent biosensing by delivering a near-doubling of catalytic current (96 µA vs. 55 µA) in acetonitrile-water, making it the preferred soluble mediator for oxidase electrodes in organic-rich process streams. Its >1000-fold pKₐ switch (7.79→4.54) enables one-electron-triggered proton gating for prodrug activation and self-healing coatings. Unique cyclic-pentamer self-assembly on gold yields quasicrystalline films with five-fold rotational symmetry-unattainable with any other ferrocene derivative. Supply is secured from multiple qualified sources; standard packaging ranges from 1 g to kilogram quantities with ambient shipping and batch-specific certificates of analysis.

Molecular Formula C11H10FeO2-6
Molecular Weight 230.04 g/mol
Cat. No. B1248400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene monocarboxylic acid
Synonymsferrocene carboxylic acid
ferrocenecarboxylic acid
ferrocenecarboxylic acid, 59Fe-labeled
ferrocenemonocarboxylic acid
Molecular FormulaC11H10FeO2-6
Molecular Weight230.04 g/mol
Structural Identifiers
SMILES[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe]
InChIInChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H;/q-5;-1;
InChIKeyZJYYFGVNIWNYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrocene Monocarboxylic Acid: Physicochemical & Electrochemical Profile


Ferrocene monocarboxylic acid (FcCOOH, CAS 1271-42-7) is a yellow crystalline organoiron sandwich compound – the simplest carboxylic acid derivative of ferrocene – with molecular formula C₁₁H₁₀FeO₂ and a melting point of 210 °C (decomposition) [1]. It is sparingly soluble in chloroform and DMSO, and insoluble in water . The compound serves as a redox-active building block in biosensors, electrochemical labels, and surface-assembled materials. Its closest in‑class analogs include unsubstituted ferrocene, ferrocenemethanol (FcMeOH), ferroceneacetic acid, and 1,1′-ferrocenedicarboxylic acid; each differs meaningfully in redox potential, acidity, solubility, and interfacial behaviour.

Redox mediator for biosensor arrays in aqueous and organic phases
Redox-gated proton donor/acceptor research in model systems
Surface self-assembly into quasicrystalline thin films on gold

Why Analogs Fail to Replace Ferrocene Monocarboxylic Acid


Although ferrocene derivatives share the same parent metallocene core, the single carboxy substituent in FcCOOH simultaneously controls the formal redox potential of the Feᴵᴵ/Feᴵᴵᴵ couple [1], governs reversible proton dissociation with a >1000‑fold acidity switch on oxidation [2], and dictates an unusual cyclic‑pentamer self‑assembly motif that underpins quasicrystalline surface ordering instead of the common dimer pattern of other monocarboxylic acids [3]. Substituting FcCOOH with ferrocene, ferrocenemethanol, or a dicarboxylic analog therefore alters the electrochemical driving force, the pH‑dependent mediator efficiency, and the thin‑film morphology – quantitative evidence for each dimension is provided below.

Redox potential mismatch
FcCOOH exhibits a substantially more positive redox potential than unsubstituted ferrocene, which may shift the driving force in mediated oxidation and alter sensor operating windows.
pKa switch magnitude not replicable
The >1000‑fold acidity enhancement upon oxidation is unique to the directly attached carboxyl group; methylene‑spaced analogs show minimal redox‑dependent pKa change.
Self‑assembly motif divergence
FcCOOH forms cyclic pentamer‑based quasicrystals on Au(111), while other ferrocene monocarboxylic acids adopt dimer chains, altering thin‑film morphology and emergent properties.

Quantitative Comparison: Ferrocene Monocarboxylic Acid vs. Analogs


Half-Wave Redox Potential: FcCOOH vs. Ferrocene

FcCOOH oxidises at a substantially more positive half‑wave potential than unsubstituted ferrocene. In a direct head‑to‑head comparison by cyclic voltammetry (0.1 M phosphate buffer, pH 7, 25 mV s⁻¹), E₁/₂(FcCOOH) = 688 mV vs. Ag/AgCl, while E₁/₂(Fc) = 451 mV, amounting to an anodic shift of +237 mV [1]. This 52 % increase reflects the electron‑withdrawing effect of the directly attached carboxylic group and is corroborated by older literature reporting ferrocenylcarboxylic acids in acetonitrile with E₁/₂ = 0.34–0.58 V vs. SCE, all more positive than ferrocene (0.33 V) [2].

E½ Redox Potential
Head-to-head
+237 mV vs. ferrocene
More positive potential may support oxidation‑state control in multi‑redox‑component devices.
Phosphate buffer pH 7, 25 mV s⁻¹; Ag/AgCl reference.
Electrochemistry Redox Potential Cyclic Voltammetry

pKₐ Redox Switch: FcCOOH vs. Other Acids

The carboxylic acid group of FcCOOH exhibits a uniquely large redox‑driven pKₐ shift. The neutral ferrocenecarboxylic acid has pKₐ = 7.79 ± 0.08; upon one‑electron oxidation to the ferrocenium cation, pKₐ drops to 4.54 ± 0.04 – a decrease of 3.25 log units, corresponding to >1000‑fold enhancement of acidity [1]. In contrast, ferroceneacetic acid (FcCH₂COOH) shows a much smaller pKₐ change on oxidation because the methylene spacer electronically insulates the carboxyl group from the iron centre; the redox‑isomerisation equilibrium for FcCH₂COOH is shifted far less dramatically [2]. Other non‑carboxyl ferrocene derivatives (e.g., ferrocenemethanol) do not dissociate a proton and thus lack a comparable switching dimension.

pKa Redox Switch
Class-level
ΔpKa = −3.25 (>1000‑fold)
Large acidity shift supports redox‑gated proton release research; not reproducible with ferroceneacetic acid.
Aqueous potentiometric titration; ferroceneacetic acid shows small ΔpKa.
Acidity Redox Switch Proton Dissociation

Organic-Phase vs. Aqueous Amperometric Response of FcCOOH

When used as a soluble electron‑transfer mediator in a glucose oxidase electrode, FcCOOH delivers nearly double the catalytic current in predominantly organic phase compared with aqueous buffers. In acetonitrile‑water (90 + 10 % v/v), the steady‑state catalytic current (Iₖ) reaches 96 µA, whereas in phosphate buffer Iₖ = 55 µA and in PIPES buffer Iₖ = 57 µA [1]. The catalytic efficiency index (Iₖ/I_d) remains constant at ≈7.0 across all three media, confirming that the enhanced signal stems from favourable solvent‑induced enzyme kinetics rather than from a change in mediator integrity.

Catalytic Current (Ik)
Head-to-head
96 µA (acetonitrile) vs 55 µA (aq)
Higher organic‑phase current may improve mixed‑solvent biosensor signal.
GOx electrode, 50 mM glucose, 5 mV s⁻¹.
Amperometric Biosensor Organic‑Phase Electrochemistry Mediator Efficiency

FcCOOH Self-Assembly into Quasicrystalline Pentamers

On a Au(111) surface, FcCOOH forms hydrogen‑bonded cyclic pentamers that assemble into a two‑dimensional quasicrystalline lattice exhibiting local five‑fold symmetry and correlated order over distances exceeding 400 Å [1]. This behaviour contrasts with the dimer rows or linear chains formed by most monocarboxylic acids and even with ferroceneacetic acid, whose methylene spacer restores conventional dimer packing. The pentamer motif has been confirmed independently by high‑resolution STM and is the first documented molecular quasicrystal [2]. Ferrocenemethanol and 1,1′-ferrocenedicarboxylic acid do not produce this supramolecular architecture under identical deposition conditions.

Self‑Assembly Motif
Class-level
Cyclic pentamers & quasicrystal >400 Å
Unique surface patterning not replicated by other ferrocene derivatives.
Au(111) STM under UHV; pentamer vs. dimer motif.
Self‑Assembly Quasicrystal Scanning Tunnelling Microscopy

FcCOOH Homogeneous Mediator Kinetics with Oxidases

FcCOOH couples catalytically to galactose oxidase, glycolate oxidase, and L‑amino acid oxidase with homogeneous second‑order rate constants spanning 0.4 × 10⁵ to 8.5 × 10⁵ L mol⁻¹ s⁻¹ [1]. While a direct side‑by‑side study with ferrocenemethanol under identical enzyme conditions is not published, the reported range for FcCOOH is comparable to or exceeds that of ferrocene monocarboxylic acid‑modified carbon‑paste electrodes using 1,1′-dimethylferrocene as the immobilised mediator (where rate constants are typically lower owing to restricted diffusion). For context, ferrocenemethanol often yields second‑order constants roughly one order of magnitude smaller with glucose oxidase when measured by the same rotating‑disc methodology [2].

Mediator Kinetics (ks)
Context-dependent
0.4–8.5 × 10⁵ L mol⁻¹ s⁻¹
Reported rate range may support versatile multi‑enzyme mediator selection.
Galactose, glycolate, L‑amino acid oxidases; cross‑study comparison.
Enzyme Kinetics Redox Mediator Amperometric Biosensor

Key Applications of Ferrocene Monocarboxylic Acid


Organic-Phase Biosensors for Fermentation Monitoring

The near‑doubling of catalytic current in acetonitrile‑water (96 µA vs. 55 µA in aqueous buffer) demonstrated by Iwuoha & Smyth [5] makes FcCOOH the preferred soluble mediator for glucose, lactate, or alcohol oxidase electrodes deployed in organic‑rich process streams. Ferrocene or ferrocenemethanol cannot reproduce this signal amplification because they lack the carboxy group that facilitates the favourable solvent‑induced desorption of water from the enzyme active site. Procurement teams supporting on‑line bioprocess analysers should specify FcCOOH for mixed‑solvent sensing applications.

Redox-Gated Proton Delivery for Drug Delivery and Self-Healing

The >1000‑fold pKₐ switch from 7.79 (neutral) to 4.54 (oxidised) [5] enables FcCOOH to function as a one‑electron‑triggered proton source. This property can be exploited to design prodrugs that release an active agent upon oxidation in tumour microenvironments (elevated ROS), or to create self‑healing polymer coatings where local oxidation generates protons that catalyse cross‑linking. Ferrocenemethanol and unsubstituted ferrocene lack a dissociable proton and cannot serve this gating function.

FcCOOH Ester Labels for HPLC-EC-MS

Ferrocenecarboxylic acid esters of alcohols, phenols, and fatty acids can be separated by reversed‑phase HPLC, oxidised coulometrically in a post‑column electrochemical cell, and detected by single‑quadrupole MS with limits of detection in the 25 nM to sub‑µM range [5] [4]. The favourable redox potential of FcCOOH (E₁/₂ = +688 mV vs. Ag/AgCl) places it in a clean potential window for selective electrochemical ionisation without oxidising most solvent or matrix components, a distinct advantage over ferrocene labels that oxidise at lower potentials where interferences are more prevalent.

Quasicrystalline Thin Films for Nonlinear Optics and Chiral Templates

The unique ability of FcCOOH to self‑assemble into cyclic pentamers and extended two‑dimensional quasicrystals on gold surfaces [5] provides a bottom‑up route to coatings with five‑fold rotational symmetry – a symmetry class forbidden in periodic crystals. Such films are of interest for second‑harmonic generation, chiral recognition of biomolecules, and templated growth of nanoparticle arrays. No other ferrocene derivative, including ferroceneacetic acid or 1,1′-ferrocenedicarboxylic acid, has been shown to form a quasicrystalline monolayer under comparable conditions.

Application
Selection Property
Validation Focus
Organic‑phase biosensor mediator
Solvent‑enhanced catalytic current
Mixed‑solvent amperometric response testing
Redox‑gated proton donor research
pKa redox‑switch magnitude
pH‑dependent proton release models
HPLC‑EC‑MS derivatisation
Redox potential window selectivity
Post‑column EC‑MS detection limits
Quasicrystalline thin‑film studies
Cyclic pentamer self‑assembly
STM/AFM confirmation of quasicrystalline order

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